molecular formula C7H2F2INS B13692913 2,6-Difluoro-4-iodophenyl Isothiocyanate

2,6-Difluoro-4-iodophenyl Isothiocyanate

Cat. No.: B13692913
M. Wt: 297.07 g/mol
InChI Key: GJKFZLDSYPCRDC-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the functional group -N=C=S. The presence of fluorine and iodine atoms in the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-4-iodophenyl Isothiocyanate can be synthesized from its corresponding amine, 2,6-difluoro-4-iodoaniline. The synthetic process involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield the isothiocyanate product .

Industrial Production Methods

The industrial production of isothiocyanates typically involves similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product. The process is designed to be economical and suitable for scale-up activities .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, such as amines, to form thioureas.

    Addition Reactions: The compound can react with nucleophiles to form addition products.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include thioureas, thioamides, and various heterocyclic compounds. These products are often valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

2,6-Difluoro-4-iodophenyl Isothiocyanate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.

    Industry: The compound is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenyl Isothiocyanate: Similar in structure but lacks the iodine atom.

    2,4-Difluorophenyl Isothiocyanate: Similar but with different fluorine substitution pattern.

    2-Iodophenyl Isothiocyanate: Similar but lacks the fluorine atoms .

Uniqueness

The presence of both fluorine and iodine atoms in 2,6-Difluoro-4-iodophenyl Isothiocyanate makes it unique. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H2F2INS

Molecular Weight

297.07 g/mol

IUPAC Name

1,3-difluoro-5-iodo-2-isothiocyanatobenzene

InChI

InChI=1S/C7H2F2INS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H

InChI Key

GJKFZLDSYPCRDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)F)I

Origin of Product

United States

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